molecular formula C11H14ClN3O B1648583 2-Chloro-4-(pyrrolidin-1-yl)benzohydrazide CAS No. 952182-75-1

2-Chloro-4-(pyrrolidin-1-yl)benzohydrazide

Cat. No.: B1648583
CAS No.: 952182-75-1
M. Wt: 239.7 g/mol
InChI Key: BXTCWOZUJKWICK-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-pyrrolidinyl)benzenecarbohydrazide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.70 . It is used for research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(1-pyrrolidinyl)benzenecarbohydrazide include a molecular weight of 239.7 and a melting point of 127-129°C . Other properties such as density, boiling point, and flash point are not specified in the search results .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to 2-Chloro-4-(1-pyrrolidinyl)benzenecarbohydrazide have been synthesized and characterized for their potential antimicrobial properties. For instance, the study by Singh and Singh (2012) discussed the synthesis of N-substituted pyridine hydrazide complexes with metals such as cobalt(II), nickel(II), and copper(II), which exhibited promising biological activity against bacterial and fungal species (Singh & Singh, 2012). Similarly, Naganagowda and Petsom (2011) synthesized new quinazolinone derivatives showing antimicrobial activity (Naganagowda & Petsom, 2011).

Molecular Docking and Antioxidant Properties

Research by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activities. These compounds were also subjected to in silico molecular docking screenings, revealing moderate to good binding energies (Flefel et al., 2018).

Fluorescence Probe Development

Liu et al. (2017) fabricated an acylhydrazone-based fluorescence probe for detecting Al3+ ions, demonstrating its high sensitivity and selectivity due to a reduced intramolecular charge transfer mechanism. This probe has potential applications in environmental monitoring and biological imaging (Liu et al., 2017).

Halogen Bond Studies in Crystal Engineering

Oruganti et al. (2017) synthesized molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives, focusing on the role of halogen bonds in crystal stabilization. This study provides insights into the design of molecular materials with desired properties (Oruganti et al., 2017).

Properties

IUPAC Name

2-chloro-4-pyrrolidin-1-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-10-7-8(15-5-1-2-6-15)3-4-9(10)11(16)14-13/h3-4,7H,1-2,5-6,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTCWOZUJKWICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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